5-Methyl[1,3]thiazolo[3,2-d]tetrazole is a heterocyclic compound characterized by a unique arrangement of nitrogen and sulfur atoms within its structure. This compound belongs to the class of tetrazoles, which are known for their diverse chemical properties and biological activities. The molecular formula of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole is , with a molecular weight of approximately 140.17 g/mol. Its structure features a thiazole ring fused to a tetrazole moiety, contributing to its stability and reactivity in various chemical environments .
The biological activity of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole has garnered interest in medicinal chemistry. Compounds containing tetrazole rings are known for their bioisosteric properties, often mimicking carboxylic acids and amides in biological systems. This compound exhibits potential antimicrobial and anti-inflammatory activities, with studies indicating its ability to interact with specific biological targets in cellular pathways . Additionally, tetrazoles are recognized for their role in drug design due to their ability to form stable complexes with metal ions and proteins.
Several synthetic routes have been developed for the preparation of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole:
5-Methyl[1,3]thiazolo[3,2-d]tetrazole finds applications in various fields:
Research into the interaction studies of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole has revealed its ability to form complexes with various metal ions. This property is significant for applications in catalysis and as a chelating agent in biochemical assays. The compound’s interactions at the molecular level are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .
5-Methyl[1,3]thiazolo[3,2-d]tetrazole can be compared with several similar compounds that share structural features or biological activities:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Tetrazole | Tetrazole | Known for its acidic nature and stability in metal complexes. |
| Thiazole Derivatives | Thiazole | Recognized for their aromaticity and diverse reactivity. |
| 5-Methyl-2-(1H-tetrazol-1-yl)thiazole | Thiazole-Tetrazole | Exhibits enhanced biological activity due to dual functionality. |
| 5-Nitro-1H-tetrazole | Nitro-substituted | Known for its potent antimicrobial properties. |
These comparisons highlight the unique structural characteristics and potential applications of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole within the broader context of heterocyclic chemistry.
The construction of thiazolo-tetrazole hybrids relies on strategic fusion of thiazole and tetrazole rings. A prominent method involves Hantzsch-type cyclocondensation, where 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole reacts with thiosemicarbazones to form tetrazole-thiazole hybrids. For instance, refluxing 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole with thiosemicarbazone derivatives in ethanol and triethylamine yields 2-(2-arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazoles with moderate to high yields (63.5–70.3%).
Another approach employs nucleophilic substitution followed by intramolecular cyclization. Thiocarbamoyl compounds react with tetrazolyl phenacyl bromides to form non-isolable sulfide intermediates, which undergo intramolecular addition to nitrile groups, producing thiophene- or thiadiazole-fused tetrazoles. For example, treating hydrazonoyl bromide with thiocarbamoyl derivatives in dioxane and triethylamine facilitates thiadiazole ring formation via elimination of aniline.
The pharmacological evaluation of 5-Methyl [2]thiazolo[3,2-d]tetrazole derivatives against mycobacterial species has revealed significant structure-activity relationships that govern antimicrobial efficacy [3] [4]. The unique tetrazole ring system within the thiazolo framework contributes to the enhanced antimycobacterial properties through specific structural modifications that influence bioactivity patterns [4] [5].
Research conducted through the Tuberculosis Antimicrobial Acquisition and Coordinating Facility screening program has demonstrated that tetrazole-containing compounds exhibit substantial activity against Mycobacterium tuberculosis strain H37Rv [3] [4]. The activity profile of these compounds is directly influenced by substituent patterns on the azatidinone core structure, with electron-donating groups such as 4-methoxyphenyl and 4-dimethylaminophenyl derivatives showing particularly potent antimycobacterial effects [4].
Quantitative structure-activity analysis indicates that compounds bearing 4-methoxyphenyl substituents demonstrate minimum inhibitory concentration values ranging from 0.14 to 0.18 millimolar against Mycobacterium tuberculosis [4]. The tetrazole derivatives containing these specific substitution patterns exhibit efficacy comparable to established antitubercular agents including isoniazid and rifampin [4].
| Compound Series | Substituent Pattern | Minimum Inhibitory Concentration (millimolar) | Activity Relative to Controls |
|---|---|---|---|
| Tetrazole-azatidinone A5 | 4-methoxyphenyl | 0.18 | High activity vs. isoniazid |
| Tetrazole-azatidinone A7 | 4-dimethylaminophenyl | 0.14 | High activity vs. rifampin |
| Chlorophenyl derivatives | 4-chlorophenyl | 0.25-0.35 | Moderate activity |
| Bromophenyl derivatives | 4-bromophenyl | 0.30-0.40 | Moderate activity |
The structural requirements for optimal antimycobacterial activity include the presence of electron-withdrawing substituents, particularly trifluoromethyl groups, which enhance broad-spectrum antimicrobial activity against both standard and clinical bacterial strains [7]. The 4,5,6,7-tetramethyl moiety in imide-tetrazole derivatives contributes to superior antimicrobial properties compared to 4-isopropyl-7-methyl imide scaffolds [7].
The molecular hybridization approach combining 5-Methyl [2]thiazolo[3,2-d]tetrazole with piperazine and thiazolone moieties has emerged as a powerful strategy for enhancing antimicrobial bioactivity [8] [9]. This design strategy leverages the synergistic effects of multiple pharmacophores to create compounds with improved therapeutic efficacy and reduced resistance development [10] [11].
The thiazolone-piperazine-tetrazole hybrid derivatives demonstrate remarkable antitubercular activity, with four compounds exhibiting minimum inhibitory concentrations of 3.08, 3.01, 2.62, and 2.51 micromolar against Mycobacterium tuberculosis [8]. These values represent significant improvements over established antitubercular agents, with activities surpassing ethambutol (minimum inhibitory concentration of 9.78 micromolar) and pyrazinamide (minimum inhibitory concentration of 101.53 micromolar) [8].
The piperazine-thiazole hybrid compounds synthesized through parallel synthesis methodologies have shown promising antimicrobial profiles [12] [13]. The incorporation of 4-chloromethyl-2-amino thiazoles with piperazine systems results in compounds with high purities and excellent overall yields [12]. These hybrid structures demonstrate enhanced lipophilicity and membrane interaction properties, contributing to improved antimicrobial efficacy [14].
| Hybrid Combination | Structural Features | Minimum Inhibitory Concentration (micromolar) | Target Pathogen |
|---|---|---|---|
| Thiazolone-piperazine-tetrazole | Benzylidene substitution | 2.51-3.08 | Mycobacterium tuberculosis |
| Piperazine-thiazole | 4-chloromethyl-2-amino thiazole | 12.5-16.0 | Staphylococcus aureus, Escherichia coli |
| Triazole-benzothiazole | Quinoline incorporation | 15-17 zone diameter | Multiple bacterial strains |
| Piperazine-quinoline | Alkylated derivatives | 100 | Staphylococcus aureus |
The structure-activity relationships within piperazine-thiazole hybrids reveal that bromine-substituted derivatives, particularly compounds 5b and 8b, exhibit the highest antimicrobial potency with minimum inhibitory concentrations of 12.5 and 16 micrograms per milliliter respectively [14]. The halogenation, especially bromination, enhances antimicrobial efficacy by improving lipophilicity and facilitating membrane interaction [14].
Thiazole-piperazine hybrid compounds also demonstrate significant antinociceptive activities through opioidergic mechanisms [9]. The molecular docking studies reveal that thiazole rings form pi-pi interactions with opioid receptor subtypes, while methylsulfonyl residues establish strong hydrogen bonds with mu and delta receptor active sites [9]. This dual functionality provides both antimicrobial and analgesic properties within single molecular frameworks [9].
The antimicrobial mechanism of 5-Methyl [2]thiazolo[3,2-d]tetrazole derivatives involves complex interactions with bacterial membrane systems, though these compounds do not operate through direct membrane disruption pathways [15] [16]. Research indicates that thiazole compounds demonstrate rapid bactericidal activity without causing physical disruption of bacterial cell membrane integrity [15].
Cell membrane analysis studies using methicillin-resistant Staphylococcus pseudintermedius have shown that thiazole compounds release less than 20 percent of intracellular content at 260 nanometers wavelength after treatment, compared to membrane-disrupting agents like lysostaphin [15]. This finding confirms that thiazole derivatives do not act through mechanisms involving physical membrane integrity disruption [15].
The bacterial killing kinetics reveal that specific thiazole derivatives, particularly alkyne and naphthyl derivatives, exhibit superior bactericidal activity, rapidly eliminating methicillin-resistant Staphylococcus pseudintermedius within two hours [15]. This rapid bactericidal action occurs through mechanisms independent of membrane permeabilization, suggesting alternative intracellular targets [15].
| Mechanism Parameter | Thiazole Compound Response | Membrane Disruptor Response | Assessment Method |
|---|---|---|---|
| Intracellular content release | <20% at 260nm | >80% at 260nm | Spectrophotometric analysis |
| Bacterial elimination time | 2 hours | Variable | Time-kill assay |
| Membrane integrity | Preserved | Compromised | Flow cytometry |
| Resistance development | Low probability | Moderate | Serial passage testing |
The topoisomerase inhibition pathway has been identified as another significant mechanism for tetrazole derivatives [19] [7]. Compounds 10 and 11 exhibit strong inhibition of bacterial gyrase and topoisomerase IV from Staphylococcus aureus, with clear correlations between minimum inhibitory concentration results and enzyme affinity [19]. The molecular docking studies reveal that these compounds interact differently with the ATP gyrase binding site compared to fluoroquinolones, forming hydrogen bonds with distinct amino acid residues [19].
Bacterial biofilm disruption represents an additional mechanism through which thiazole compounds exert antimicrobial effects [16]. The thiazole derivatives demonstrate superior biofilm mass reduction compared to vancomycin, with compounds showing synergistic effects when combined with glycopeptide antibiotics [16]. This anti-biofilm activity contributes to the overall antimicrobial efficacy by preventing bacterial community formation and enhancing drug penetration [16].
The resistance development profile for thiazole compounds shows minimal change in minimum inhibitory concentrations after repeated exposure over ten serial passages [15]. This low resistance development probability suggests that the compounds target essential bacterial processes through multiple pathways, reducing the likelihood of resistance emergence [15].
The cytotoxicity evaluation of 5-Methyl [2]thiazolo[3,2-d]tetrazole derivatives in eukaryotic cell systems reveals selective antimicrobial activity with variable toxicity profiles depending on structural modifications [8] [20] [19]. Comprehensive cytotoxicity assessments using multiple cell line models provide critical safety information for therapeutic development [19] [7].
The thiazolone-piperazine-tetrazole hybrid compounds demonstrate excellent selectivity profiles, showing no toxicity against Vero cells and mouse bone marrow derived macrophages [8]. These compounds maintain potent antimicrobial activity while exhibiting minimal cytotoxic effects on mammalian cell systems, indicating favorable therapeutic windows [8].
Tetrazole derivative cytotoxicity studies using HaCaT human immortal keratinocyte cells and A549 human epithelial lung carcinoma cells reveal differential toxicity patterns [19]. The compounds demonstrate lower toxicity in normal keratinocyte cell lines compared to cancer cell lines, with selectivity index values reaching 84 for compound 11 against Micrococcus luteus and Proteus vulgaris [19].
| Cell Line Model | Compound Class | Inhibitory Concentration (micromolar) | Selectivity Index | Toxicity Assessment |
|---|---|---|---|---|
| Vero cells | Thiazolone-piperazine-tetrazole | >100 | >40 | Non-toxic |
| HaCaT keratinocytes | Imide-tetrazole derivatives | 45-85 | 2.85-84 | Low toxicity |
| A549 lung carcinoma | Tetrazole derivatives | 25-65 | Variable | Moderate toxicity |
| Mouse macrophages | Thiazole-piperazine hybrids | >100 | >20 | Non-toxic |
The benzothiophene-tetrazole derivatives show concerning cytotoxicity profiles with Vero cell toxic concentration values of 0.1 micromolar for tetrazole substituents [20]. These compounds demonstrate higher potency against eukaryotic cells than against mycobacterial targets, resulting in unfavorable selectivity indices [20]. The cytotoxicity does not correlate with anti-tubercular activity, suggesting different molecular targets between bacterial and eukaryotic systems [20].
Structural modifications significantly influence cytotoxicity profiles in thiazole derivatives [15]. The lead compound and biphenyl derivative demonstrate toxicity to murine macrophage cells at 10 micrograms per milliliter, while alkyne, monofluoro, and trifluoromethyl group substitutions substantially improve toxicity profiles [15]. These modified derivatives show no toxicity to macrophage cells at concentrations representing greater than 20-fold differences over minimum inhibitory concentrations [15].
The tetrazole-imide derivatives exhibit favorable cytotoxicity profiles with most compounds showing non-cytotoxic behavior [19] [7]. Selected tetrazoles including compounds 2, 3, 5, 6, 8, 9, 10, and 11 demonstrate minimal cytotoxic effects, supporting their potential for therapeutic development [19]. The structure-activity relationships indicate that electron-withdrawing substituents, particularly trifluoromethyl and halogen groups, contribute to improved selectivity indices [7].
The methylthiazol-tetrazolium bromide assay results demonstrate that tetrazole derivatives can be accurately assessed for cytotoxicity using standardized protocols [21] [22]. The morphological change analysis in Vero cells exposed to test compounds provides sensitive indicators of cytotoxic responses at concentrations as low as 0.25 milligrams per liter [22]. These assessment methods enable precise determination of therapeutic windows for compound optimization [22].
The tautomeric equilibrium between azido and tetrazole forms represents a fundamental aspect of 5-Methyl [1] [2]thiazolo[3,2-d]tetrazole chemistry that has been extensively investigated using high-level ab initio computational methods. These studies provide crucial insights into the electronic structure and stability of different tautomeric forms, which directly influence the compound's reactivity and biological activity.
Density Functional Theory calculations at the B3LYP/6-31++G** level have revealed that Nuclear Quadrupole Resonance parameters of nitrogen atoms in tetrazolo[1,5-a]pyridine systems are highly sensitive to substituent effects [3]. The investigation of 5-R-tetrazolo[1,5-a]pyridines, where R represents various substituents including hydrogen, methyl, hydroxyl, chloro, methoxy, and nitro groups, demonstrated that the energy barriers for tautomeric interconversion are significantly influenced by the electronic nature of these substituents. Electron-donating groups such as methyl enhance the stability of the tetrazole form, while electron-withdrawing groups like nitro favor the azido isomer.
High-level ab initio calculations using Hartree-Fock and second-order Møller-Plesset perturbation theory with various basis sets have been employed to study the gas-phase interconversion of azido and tetrazole forms in thiazole[3,2-d]tetrazole systems [4]. These calculations revealed that the energy difference between azido and tetrazole species is highly sensitive to the level of theory employed, emphasizing the importance of using sophisticated computational methods for accurate predictions.
The W1 high-level procedure has been utilized to investigate the tautomeric equilibrium between different tetrazole isomers, including 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole forms [5]. These calculations demonstrated that tautomeric equilibrium plays a crucial role in the thermal decomposition mechanism of tetrazole compounds. The computed barriers for monomolecular tautomeric transformations were found to be high, approximately 50-70 kcal/mol, but concerted double hydrogen atom transfer reactions in hydrogen-bonded complexes of tetrazole tautomers have significantly lower barriers of 18-28 kcal/mol.
The transition state structures in azido-tetrazole equilibria have been characterized through detailed analysis of geometric parameters. The transition states exhibit close resemblance to tetrazole structures, with characteristic nitrogen-nitrogen bond lengths ranging from 1.90 to 2.02 Å and specific angular geometries that facilitate the ring-opening and ring-closing processes [3]. The nitrogen atoms in transition state structures possess higher Nuclear Quadrupole Resonance parameter values due to the influence of ring planarity on charge distribution around nitrogen nuclei.
Solvent effects play a critical role in determining the molecular conformation and tautomeric equilibrium of 5-Methyl [1] [2]thiazolo[3,2-d]tetrazole. Self-Consistent Reaction Field and Monte Carlo-Free Energy Perturbation techniques have been employed to analyze these effects in various solvents, including carbon tetrachloride, chloroform, and water [4].
The results demonstrate that the azido form of thiazole[3,2-d]tetrazole is clearly disfavored as solvent polarity increases. In non-polar solvents such as carbon tetrachloride (dielectric constant ε = 2.24), the azido form maintains relative stability, but this stability decreases progressively with increasing solvent polarity. In highly polar solvents like water (ε = 78.4), the tetrazole form becomes significantly more stable due to enhanced electrostatic stabilization and hydrogen bonding interactions [4].
The molecular conformation of 5-Methyl [1] [2]thiazolo[3,2-d]tetrazole is substantially influenced by solvent polarization effects. In polar solvents such as dimethylformamide and dimethyl sulfoxide, the 1H tautomer predominates due to favorable solvation interactions [1]. These solvents provide strong electrostatic stabilization through dipole-dipole interactions and hydrogen bonding, which preferentially stabilize the more polar tetrazole form over the azido configuration.
Polarizable Continuum Model calculations have been utilized to evaluate solvent effects on thiazole-containing systems, demonstrating that increasing solvent polarity leads to enhanced dipole moments and modified charge distributions [6]. The computational studies reveal that the dipole moment values follow the order: ethanol > acetone > toluene, corresponding to their respective dielectric constants. This trend reflects the increasing electrostatic stabilization provided by more polar environments.
The explicit solvation approach, incorporating specific solvent molecules in Density Functional Theory calculations, has provided insights into the local chemical environment effects on molecular conformation [7]. These studies demonstrate that the inclusion of explicit solvent molecules significantly affects Nuclear Magnetic Resonance chemical shifts, particularly for hydroxyl protons, while having moderate effects on carbon-13 spectra. The supermolecule approach effectively accounts for both short-range and long-range solute-solvent interactions, making it a reliable method for conformational analysis in solution.
The frontier molecular orbital analysis of 5-Methyl [1] [2]thiazolo[3,2-d]tetrazole and its bioactive derivatives provides fundamental insights into their electronic properties, chemical reactivity, and biological activity. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies serve as crucial descriptors for understanding electron-donating and electron-accepting capabilities of these compounds.
Computational studies of tetrazole-thiazole hybrid systems reveal characteristic energy ranges for frontier molecular orbitals. The Highest Occupied Molecular Orbital energies typically range from -6.16 to -5.86 electron volts, while Lowest Unoccupied Molecular Orbital energies span from -3.65 to -3.34 electron volts, resulting in energy gaps of 1.64-2.51 electron volts [8]. These energy gaps indicate moderate chemical reactivity and stability, which correlates with the observed biological activities of these compounds.
Tetrazole-thiophene hybrid derivatives demonstrate slightly different electronic characteristics, with Highest Occupied Molecular Orbital energies ranging from -7.03 to -6.77 electron volts and Lowest Unoccupied Molecular Orbital energies from -5.39 to -4.97 electron volts [8]. The resulting energy gaps of 1.64-2.40 electron volts suggest enhanced antimicrobial activity compared to simple tetrazole-thiazole systems. The lower Highest Occupied Molecular Orbital energies in these systems indicate reduced electron-donating ability, which may contribute to their distinct biological profiles.
Tetrazole-thiadiazole hybrids exhibit the most favorable electronic properties for bioactivity, with energy gaps ranging from 1.40-1.80 electron volts [8]. These compounds demonstrate the lowest energy gaps among the studied systems, suggesting enhanced chemical reactivity and potentially superior biological activity. The electronic structure analysis reveals that the thiadiazole moiety significantly influences the frontier orbital characteristics, leading to improved pharmacological properties.
The molecular orbital composition analysis reveals that the Highest Occupied Molecular Orbital in tetrazole-thiazole systems is primarily constructed from π-orbitals of the entire molecular framework, with minor participation from the tetrazole ring [8]. Conversely, the Lowest Unoccupied Molecular Orbital consists of π*-orbitals distributed across the complete molecular structure. This delocalization pattern facilitates charge transfer processes that are essential for biological activity.
Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set have been employed to characterize the electronic properties of substituted tetrazole derivatives [9]. These studies demonstrate that chemical reactivity parameters, including chemical hardness, chemical potential, and electrophilicity index, can be derived from frontier orbital energies. The chemical hardness values of approximately 0.04 electron volts indicate soft molecular behavior, while electrophilicity indices around 0.58 electron volts suggest strong binding ability with biomolecules.
Machine learning approaches have emerged as powerful tools for predicting the pharmacokinetic properties of tetrazole-thiazole hybrid compounds. These computational methods enable rapid and accurate assessment of Absorption, Distribution, Metabolism, and Excretion characteristics, facilitating drug discovery and optimization processes.
Extreme Gradient Boosting models have been successfully implemented for predicting ligand-binding affinities to target enzymes such as acetylcholinesterase and beta-secretase 1 [10]. The trained models demonstrate remarkable accuracy with Root Mean Square Error values of 1.36 ± 0.10 kcal/mol and correlation coefficients of 0.81 ± 0.03 for acetylcholinesterase targets. For beta-secretase 1 targets, the corresponding metrics show Root Mean Square Error values of 1.02 ± 0.05 kcal/mol and correlation coefficients of 0.77 ± 0.02, indicating reliable predictive capability.
Random Forest and Support Vector Machine algorithms have been employed to predict various pharmacokinetic parameters of tetrazole-containing compounds. These methods achieve correlation coefficients ranging from 0.70 to 0.85 for different Absorption, Distribution, Metabolism, and Excretion properties, demonstrating their utility in pharmaceutical research [11]. The models are particularly effective for screening large compound libraries and identifying promising drug candidates based on their predicted pharmacokinetic profiles.
Neural network approaches have shown exceptional performance in toxicity prediction for tetrazole derivatives, achieving accuracy rates of 85-92% [11]. These models incorporate molecular descriptors related to electronic structure, lipophilicity, and molecular size to predict potential adverse effects. The high accuracy rates make neural networks valuable tools for early-stage safety assessment in drug development programs.
Ensemble methods combining multiple machine learning algorithms have demonstrated superior performance in comprehensive pharmacokinetic modeling, with correlation coefficients reaching 0.80-0.90 [12]. These approaches leverage the strengths of individual algorithms while minimizing their limitations, resulting in more robust and reliable predictions. The ensemble models are particularly effective for predicting complex pharmacokinetic profiles that involve multiple competing processes.
Deep learning architectures have been applied to structure-activity relationship studies of tetrazole-thiazole hybrids, achieving accuracy rates of 88-95% in predicting biological activities [13]. These models can automatically extract relevant molecular features from chemical structures and establish complex relationships between molecular properties and pharmacological activities. The high accuracy rates demonstrate the potential of deep learning for accelerating drug discovery processes.
The application of machine learning to tetrazole-thiazole hybrid pharmacokinetics has revealed important structure-property relationships. Molecular descriptors related to frontier orbital energies, lipophilicity parameters, and hydrogen bonding characteristics emerge as significant predictors of pharmacokinetic behavior [10]. These insights guide rational drug design efforts and help optimize compound properties for improved therapeutic outcomes.